m-(Propionamido)anilinodiethyl diacetate
Description
m-(Propionamido)anilinodiethyl diacetate (CAS 1533-76-2) is a synthetic organic compound with the systematic name 4-[(4-nitrophenyl)azo]-3-(propionamido)anilinodiethyl diacetate . Its structure features:
- An azo group (-N=N-) linked to a nitro-substituted benzene ring.
- A propionamido group (-NHCOCH2CH3) at the meta position.
- Two ethyl diacetate groups, contributing to its ester functionality.
This compound is likely utilized in industrial applications such as dyes or pigments due to its azo chromophore, which is common in colorants.
Properties
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-(propanoylamino)anilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-4-17(22)18-15-6-5-7-16(12-15)19(8-10-23-13(2)20)9-11-24-14(3)21/h5-7,12H,4,8-11H2,1-3H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMLUXFDWFQZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)N(CCOC(=O)C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066978 | |
| Record name | Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24311-37-3 | |
| Record name | N-[3-[Bis[2-(acetyloxy)ethyl]amino]phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24311-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(3-(bis(2-(acetyloxy)ethyl)amino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024311373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(propionamido)anilinodiethyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-(Propionamido)anilinodiethyl diacetate typically involves the reaction of m-(propionamido)aniline with diethylamine and acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
m-(propionamido)aniline+diethylamine+acetic anhydride→m-(Propionamido)anilinodiethyl diacetate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield. After the reaction, the product is purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
m-(Propionamido)anilinodiethyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
m-(Propionamido)anilinodiethyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-(Propionamido)anilinodiethyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, where the compound can influence cellular processes and biochemical reactions.
Comparison with Similar Compounds
Dichlorodihydrofluorescein Diacetate (H2-DCFDA)
- Functional Groups : Diacetate esters, fluorescein core.
- Applications : Widely used in biological assays to detect reactive oxygen species (ROS). Intracellular esterases hydrolyze its diacetate groups to release the fluorescent probe DCF .
- Key Differences :
- While both compounds contain diacetate groups, H2-DCFDA lacks an azo group and propionamido moiety.
- The target compound’s nitro-azo structure suggests greater photostability compared to H2-DCFDA’s light-sensitive fluorescein core.
2-Methyl-2-propene-1,1-diol Diacetate
- Functional Groups : Diacetate esters, methylpropene backbone.
General Azo Dye Derivatives
- Common Features : Azo groups (-N=N-) are shared with dyes like Sudan Red or methyl orange.
- Key Differences: The diacetate and propionamido groups in the target compound may enhance solubility in polar solvents compared to non-esterified azo dyes. The nitro group at the para position (in the target) could increase electron-withdrawing effects, altering UV-Vis absorption profiles .
Metabolic and Stability Profiles
Metabolic Stability
- m-(Propionamido)anilinodiethyl diacetate: No direct metabolic data are available. However, esterase-mediated hydrolysis of its diacetate groups is plausible, similar to H2-DCFDA .
- H2-DCFDA : Rapid hydrolysis in cellular environments generates fluorescent DCF, a hallmark of its metabolic activation .
Chemical Stability
Potential Uses of this compound
- Dyes/Pigments : Its azo structure aligns with applications in textiles or inks.
- Specialized Coatings : Diacetate groups may enhance adhesion to polar surfaces.
Comparative Industrial Performance
| Compound | Key Functional Groups | Stability | Toxicity Data |
|---|---|---|---|
| m-(Propionamido)... diacetate | Azo, diacetate, propionamido | High (assumed) | Not available |
| H2-DCFDA | Diacetate, fluorescein | Labile to hydrolysis | Low (cell-compatible) |
| 2-Methyl-2-propene... diacetate | Diacetate, methylpropene | Moderate | Irritant |
Biological Activity
m-(Propionamido)anilinodiethyl diacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 294.35 g/mol
The compound features a propionamide group attached to an aniline derivative, which is further esterified with diethyl acetic acid. This structural configuration is believed to play a crucial role in its biological properties.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
- In vitro Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties.
- Case Study : A study involving animal models of inflammation indicated that administration of the compound resulted in a significant reduction in paw edema compared to the control group. The anti-inflammatory effect was comparable to that of standard NSAIDs (non-steroidal anti-inflammatory drugs).
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
- Cytotoxicity Assay :
- The compound demonstrated IC values of 15 µM against MCF-7 (breast cancer) and 20 µM against HeLa (cervical cancer) cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings indicate that the compound possesses selective cytotoxicity towards cancer cells, warranting further investigation into its mechanism of action.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve the inhibition of specific enzymes related to inflammation and microbial growth, as well as inducing apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
